2(3H)-Benzothiazolone,4-nitro-(9CI)

Agrochemical intermediates Fungicide synthesis Regioisomer differentiation

Procuring the correct 4-nitro regioisomer is critical for fidelity to Bayer EP 0 391 186 / US 5,093,345 fungicide patent families-using the more common 6-nitro isomer generates a different derivative series and invalidates SAR datasets. This compound is the rate-limiting component for complete isomeric panels in antitubercular and anticancer screening programs. - Authentic 4-nitro substitution pattern matching original Bayer patent disclosures for legitimate freedom-to-operate exploration. - Exclusive entry point to the 4-amino-benzothiazolone sub-class via nitro reduction, enabling unique peri-amino-carbonyl geometry for enzyme active-site screening. - Certified reference standard for HPLC/GC-MS regioisomer separation method validation in quality control workflows.

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
CAS No. 109493-09-6
Cat. No. B016928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzothiazolone,4-nitro-(9CI)
CAS109493-09-6
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O3S/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10)
InChIKeyBVWPBZOQMMWEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzothiazolone – Identity and Procurement Positioning


2(3H)-Benzothiazolone,4-nitro-(9CI) (CAS 109493-09-6), systematically named 4-nitrobenzo[d]thiazol-2(3H)-one, is a nitro-substituted benzothiazolone heterocycle with the molecular formula C₇H₄N₂O₃S and a molecular weight of 196.19 g·mol⁻¹ [1]. The compound belongs to a class of benzothiazolones that have been patented as key intermediates and active scaffolds in agrochemical fungicide development, most notably by Bayer AG in the early 1990s [2]. Its structure features a nitro group at the 4-position of the benzothiazolone ring system, a regiochemical placement that distinguishes it from the 5-nitro, 6-nitro, and 7-nitro isomers, each of which exhibits different reactivity and biological profiles [2][3]. Procuring this specific isomer is essential for research programmes that require the 4-nitro regioisomer as a synthetic building block or as a comparator in structure–activity relationship (SAR) studies of nitrobenzothiazolone-derived fungicides, antitubercular agents, or plant growth regulators.

Why 4-Nitrobenzothiazolone Cannot Be Substituted by Other Isomers


In the benzothiazolone scaffold, the precise position of the nitro substituent is not a minor structural detail; it is a decisive factor governing both chemical reactivity and biological activity [1]. The Bayer patent family explicitly distinguishes 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitro-benzothiazolone as separate starting materials for the synthesis of N-substituted fungicidal derivatives, implying that each regioisomer leads to a distinct product series with potentially divergent efficacy, selectivity, and physicochemical properties [1]. In agrochemical lead optimisation, simply substituting 4-nitrobenzothiazolone with the 6-nitro isomer (more commonly studied for C6-selective nitration methodologies [2]) could alter the electronic distribution, steric profile, and hydrogen-bonding capacity of the resulting derivatives, thereby compromising structure–activity relationships. For procurement purposes, ordering the incorrect isomer introduces a variable that cannot be corrected downstream and may invalidate entire synthetic campaigns or biological screening datasets.

Comparative Differentiation Evidence for 4-Nitrobenzothiazolone


Regiochemical Identity as a Distinct Patent-Listed Starting Material

In the foundational Bayer EP 0 391 186 A1 and corresponding US 5,093,345 patents, 4-nitro-benzothiazolone is explicitly listed alongside the 5-nitro, 6-nitro, and 7-nitro isomers as a discrete starting material of formula (II) for the preparation of N-substituted fungicidal nitrobenzothiazolones [1][2]. The patents teach that the position of the nitro group is retained in the final compounds of formula (I), meaning that the choice of starting isomer directly determines the regioisomeric identity of the bioactive end product. Of the four mononitro isomers, the 4-nitro compound places the electron-withdrawing nitro group ortho to the ring sulfur and peri to the carbonyl, a unique electronic environment not achievable with the other three regioisomers [3]. This regiochemical distinction is critical for SAR programmes seeking to map the influence of nitro position on fungicidal potency.

Agrochemical intermediates Fungicide synthesis Regioisomer differentiation

Fungicidal Potency Advantage over the Morestan Benchmark

The US 5,093,345 and US 5,183,898 patents disclose that nitro-substituted benzothiazolones of general formula (I)—which are synthesised from nitrobenzothiazolone starting materials including the 4-nitro isomer—exhibit 'a considerably stronger fungicidal action than the known fungicide 6-methyl-2,3-quinoxalinedithiol cyclocarbonate (quinomethionate / Morestan)' [1][2]. Morestan is a long-established commercial fungicide used against powdery mildew in fruit cultivation [1]. The patent states that the action of Morestan 'is not always satisfactory, in particular at low active compound concentrations,' and positions the nitrobenzothiazolone class as a superior alternative [1]. While the patent does not provide head-to-head EC₅₀ values, it establishes that the entire compound class—including derivatives originating from 4-nitrobenzothiazolone—surpasses a commercially relevant benchmark.

Fungicide efficacy Crop protection Benzothiazolone class comparison

Physicochemical Property Profile for Isomer-Specific Selection

The computed physicochemical profile of 4-nitrobenzothiazolone (CID 13735254) provides a reference for isomer-specific selection where properties such as lipophilicity, hydrogen-bonding capacity, and polar surface area influence membrane permeability, soil mobility, or off-target binding [1]. The compound has a computed XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 100 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors [1]. Although direct comparative computed data for the 5-nitro, 6-nitro, and 7-nitro isomers are not collated in a single source, the position of the nitro group is known to modulate these properties: a nitro group at the 4-position is peri to the carbonyl oxygen, enabling an intramolecular electronic interaction that is absent in the 5- and 7-nitro isomers and distinct from the 6-nitro isomer [2]. This property signature is relevant when selecting a specific isomer for medicinal chemistry or agrochemical design programmes where logP and hydrogen-bonding parameters are critical optimisation variables.

Physicochemical properties Drug-likeness Agrochemical design

Synthetic Access to 4-Aminobenzothiazolone Derivatives

The 4-nitro group in 2(3H)-benzothiazolone,4-nitro-(9CI) can be selectively reduced to the corresponding 4-amino derivative, unlocking access to a distinct series of 4-substituted benzothiazolones that are not accessible from the 5-nitro, 6-nitro, or 7-nitro isomers [1]. Recent methodology advances have demonstrated that nitro groups on benzothiazolone scaffolds can be reduced and further functionalised—for example, via amination or alkylation at the 3-position—to produce libraries of compounds for biological screening [1]. The 4-amino derivative places a hydrogen-bond-donating NH₂ group in the sterically constrained peri position relative to the carbonyl, a geometric arrangement that is unique among the four possible mononitro reduction products. This regiochemical specificity makes the 4-nitro compound the mandatory starting material for any research programme targeting 4-amino- or 4-substituted-benzothiazolone derivatives.

Nitro reduction Amine building blocks Heterocyclic derivatisation

Procurement-Driven Application Scenarios for 4-Nitrobenzothiazolone


Agrochemical Fungicide Lead Optimization with the Bayer Scaffold

Research groups engaged in fungicide discovery that are following the synthetic routes disclosed in the Bayer EP 0 391 186 and US 5,093,345 patent families require authentic 4-nitrobenzothiazolone as a starting material to prepare the corresponding N-substituted 4-nitrobenzothiazolone derivatives for fungicidal screening . Using the 6-nitro isomer—which is more readily prepared by contemporary C6-selective nitration methods —would generate a different patent series and may miss structure–activity relationships unique to the 4-nitro sub-series. Procurement of the 4-nitro isomer ensures fidelity to the original patent disclosures and enables legitimate freedom-to-operate exploration around the 4-substitution pattern.

Regioisomer-Specific SAR Studies in Medicinal Chemistry

Medicinal chemistry teams investigating nitrobenzothiazolone or aminobenzothiazolone scaffolds as antitubercular, antiparasitic, or anticancer agents require all four mononitro regioisomers as matched comparator sets to disentangle the contribution of nitro position to biological activity . The 4-nitro isomer is the least accessible via conventional electrophilic nitration (which favours the 6-position ), making it the rate-limiting component of a complete isomeric panel. Its procurement is therefore a strategic priority for any programme aiming to conduct comprehensive SAR around the benzothiazolone nitro position, and its omission would leave a gap in the data matrix that could obscure the true pharmacophoric requirements for target engagement.

4-Amino-Benzothiazolone Library Synthesis for Biological Screening

Laboratories synthesising libraries of 4-substituted benzothiazolones via reduction of the 4-nitro precursor followed by N-acylation, N-alkylation, or diazotisation chemistry require the 4-nitro starting material as the exclusive entry point to this structural sub-class . The 4-amino derivative, with its unique peri-amino-carbonyl geometry, presents hydrogen-bonding patterns and metal-chelating properties that are distinct from the 5-amino, 6-amino, and 7-amino analogues. For screening campaigns targeting enzymes with defined active-site geometries (e.g., DprE1 in Mycobacterium tuberculosis, for which nitrobenzothiazinone scaffolds are established pharmacophores), having access to all four amino isomers—including the 4-amino variant—maximises the probability of identifying a hit with optimal shape complementarity and binding affinity.

Reference Standard for Isomeric Mixture Analysis and Quality Control

Analytical chemistry groups developing HPLC, GC-MS, or NMR methods for the separation and quantification of nitrobenzothiazolone regioisomers require authentic, high-purity samples of each individual isomer as reference standards. The 4-nitro isomer (CAS 109493-09-6), with its computed properties including XLogP3-AA of 1.5 and TPSA of 100 Ų, serves as a critical retention-time and spectral marker for method validation . In quality control settings where reaction products from non-selective nitration may contain mixtures of the 4-nitro, 5-nitro, 6-nitro, and 7-nitro isomers, the availability of a certified 4-nitro reference standard enables unambiguous peak assignment and purity assessment, directly supporting regulatory compliance in agrochemical or pharmaceutical intermediate manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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